molecular formula C10H10ClN3 B2363183 1-benzyl-4-chloro-1H-pyrazol-3-amine CAS No. 895930-09-3

1-benzyl-4-chloro-1H-pyrazol-3-amine

Cat. No.: B2363183
CAS No.: 895930-09-3
M. Wt: 207.66
InChI Key: BSGUZLNRTIBOLM-UHFFFAOYSA-N
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Description

1-Benzyl-4-chloro-1H-pyrazol-3-amine (BCPA) is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of laboratory experiments due to its low toxicity and low reactivity. BCPA is used as a reagent in organic synthesis and as a catalyst in chemical reactions. It is also used as a precursor in the preparation of various other compounds. In addition, BCPA is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Bioactivity and Pharmacophore Identification

1-Benzyl-4-chloro-1H-pyrazol-3-amine, as part of pyrazole derivatives, has been studied for its bioactivity. One notable study synthesized and characterized various pyrazole derivatives, revealing their potential antitumor, antifungal, and antibacterial properties. The study also provided insights into the pharmacophore sites responsible for these activities (Titi et al., 2020).

Chemical Synthesis and Characterization

The synthesis and characterization of chemical compounds related to this compound have been a significant focus in research. Several studies have detailed the synthesis routes and characterized the structures of such compounds, exploring their potential in various applications:

  • A study reported the synthesis and characterization of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and their biological activity, indicating the significance of chlorine substituents in enhancing toxicity against bacteria (Uma et al., 2017).
  • Research into rhodium(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones provided insights into chemical reactions involving pyrazole derivatives, broadening the scope of aminating reagents and showcasing potential applications in drug modification (Wu et al., 2014).

Novel Compound Synthesis

The field has also seen the synthesis of novel compounds utilizing this compound or its related structures, aiming to explore new therapeutic and chemical properties:

  • A study synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their potential against A549 lung cancer cells, contributing to the development of new therapeutic agents (Zhang et al., 2008).
  • Research involving the synthesis of metal(II) complexes based on pyrazolyl ligands provided insights into the structural characteristics and potential applications of these complexes in various fields (Massoud et al., 2015).

Properties

IUPAC Name

1-benzyl-4-chloropyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-7-14(13-10(9)12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGUZLNRTIBOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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